molecular formula C17H21N3O3S B12176235 2-(cyclopropylamino)-N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

2-(cyclopropylamino)-N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B12176235
M. Wt: 347.4 g/mol
InChI Key: ZFIHGDJCVYBIEJ-UHFFFAOYSA-N
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Description

2-(cyclopropylamino)-N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclopropylamino group, a methoxyphenoxyethyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopropylamino)-N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropylamino Group: This step involves the reaction of a cyclopropylamine with a suitable intermediate, often under reflux conditions.

    Attachment of the Methoxyphenoxyethyl Group: This step can be achieved through nucleophilic substitution reactions, where the methoxyphenoxyethyl group is introduced using appropriate halide derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopropylamino)-N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxyethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

2-(cyclopropylamino)-N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets.

    Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(cyclopropylamino)-N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(cyclopropylamino)-N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications. Its structural complexity allows for a wide range of chemical modifications and interactions, making it a valuable compound in both research and industrial settings.

Properties

Molecular Formula

C17H21N3O3S

Molecular Weight

347.4 g/mol

IUPAC Name

2-(cyclopropylamino)-N-[2-(2-methoxyphenoxy)ethyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H21N3O3S/c1-11-15(24-17(19-11)20-12-7-8-12)16(21)18-9-10-23-14-6-4-3-5-13(14)22-2/h3-6,12H,7-10H2,1-2H3,(H,18,21)(H,19,20)

InChI Key

ZFIHGDJCVYBIEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC2CC2)C(=O)NCCOC3=CC=CC=C3OC

Origin of Product

United States

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